molecular formula C13H17NO3 B2843371 N,N,4-Trimethyl-3-(oxiran-2-ylmethoxy)benzamide CAS No. 2411238-32-7

N,N,4-Trimethyl-3-(oxiran-2-ylmethoxy)benzamide

Cat. No. B2843371
CAS RN: 2411238-32-7
M. Wt: 235.283
InChI Key: OFACNPZFHUYHKE-UHFFFAOYSA-N
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Description

“N,N,4-Trimethyl-3-(oxiran-2-ylmethoxy)benzamide” is a chemical compound with the molecular formula C15H19NO4 . It is also known as N,N-DIGLYCIDYL-4-GLYCIDYLOXYANILINE . This compound is used in research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study reported the synthesis of a sulfonated gallic acid-based epoxide (GSE) for use as a metal-free tanning compound . The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . For example, a compound with the formula 4-(oxiran-2-ylmethoxy)benzoic acid was found to crystallize in the monoclinic system, P 2 1 / n space group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the leather treated with GSE demonstrated organoleptic and physical properties that were comparable to those achieved with glutaraldehyde tanning systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the hydrothermal stability temperature of leather crosslinked with epoxide was found to be 83 ± 2 °C .

Mechanism of Action

The mechanism of action of similar compounds has been explored in the context of leather manufacturing . The GSE tanning system provided better tanning efficiency and improved crosslinking and thermal stability without the use of metal salts .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed. For example, the wastewater generated from the GSE tanning process exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability .

Future Directions

The use of similar compounds as a tanning agent offers several advantages, such as easy availability, biodegradability, and low toxicity, making it a sustainable and environment-friendly option for the leather industry .

properties

IUPAC Name

N,N,4-trimethyl-3-(oxiran-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-4-5-10(13(15)14(2)3)6-12(9)17-8-11-7-16-11/h4-6,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFACNPZFHUYHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-Trimethyl-3-(oxiran-2-ylmethoxy)benzamide

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